Cirsilineol

Catalog No.
S523843
CAS No.
41365-32-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsilineol

Standardizing polymethoxyflavones? Generic references fail due to shared UV spectra with cirsiliol. JAK2 pathway research compromised by XO off-target effects of eupatilin. Cirsilineol (CAS 41365-32-6) is the exact solution:

  • Unique HPLC retention time marker for accurate peak ID in Artemisia/Teucrium.
  • Selective JAK2/STAT1 inhibition, no XO activity; pure ROS induction in DU-145 cells.

Supplied ≥98% HPLC, documented. In stock for global dispatch.

CAS Number

41365-32-6

Product Name

Cirsilineol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3

InChI Key

VKOSQMWSWLZQPA-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4',5-dihydroxy-3',6,7-trimethoxy-flavone, 4',5-dihydroxy-3',6,7-trimethoxyflavone, cirsilineol

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

The exact mass of the compound Cirsilineol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633556. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Cirsilineol (CAS: 41365-32-6), chemically defined as 4',5-dihydroxy-3',6,7-trimethoxyflavone, is a highly methoxylated bioactive flavone predominantly isolated from Artemisia and Teucrium species. In industrial procurement and pharmacological research, it serves two primary functions: as a high-purity analytical reference standard for botanical quality control, and as a highly specialized molecular probe. Unlike broadly acting, non-methoxylated benchmark flavones such as luteolin, cirsilineol's specific methylation pattern dictates a highly selective target profile, including targeted immunomodulation and unique chromatographic retention properties [1]. Buyers typically procure this exact compound when standardizing complex polymethoxyflavone mixtures or when modeling specific JAK2/STAT1-mediated autoimmune pathways where generic flavone substitution would compromise assay integrity [2].

Research Fit

IFN-γ/STAT1 pathway inhibition study fit
T cell signaling assay context
Cell-model endpoint review

Substituting cirsilineol with closely related polymethoxyflavones (like eupatilin or cirsiliol) or generic in-class benchmarks (like luteolin) routinely fails in both analytical and pharmacological workflows. In botanical QA/QC, cirsilineol and its 3'-OH analog, cirsiliol, share identical UV spectra; substituting one for the other prevents accurate peak assignment and system suitability validation in HPLC-DAD analyses[1]. Pharmacologically, substituting the closely related analog eupatilin introduces potent Xanthine Oxidase (XO) inhibition, an activity that cirsilineol natively lacks due to its 7-methoxy group [2]. This structural difference means that using eupatilin as a substitute in metabolic or purine-sensitive assays will severely confound uric acid pathways, making exact procurement of cirsilineol mandatory for off-target avoidance [2].

Substitution Risk

Methylation pattern
Specific hydroxyl/methoxy substitution may alter target binding and selectivity vs. other flavones such as hispidulin or jaceosidin.
Target engagement profile
Reported pathway selectivity (e.g., IFN-γ/STAT1 vs. GABA-A or XO) may not transfer across structurally related compounds.
Cell-model response context
Divergent cytotoxicity and apoptosis modulation profiles may lead to different research outcomes; direct substitution is not supported.

Structural Abolition of Xanthine Oxidase (XO) Inhibition for Off-Target Avoidance

Cirsilineol demonstrates a critical lack of Xanthine Oxidase (XO) inhibition compared to its closely related co-metabolite, eupatilin. While eupatilin is a potent XO inhibitor (IC50 = 1.33 μM), cirsilineol is completely inactive in XO-induced uric acid production assays [1]. This difference is structurally driven by cirsilineol's 7-methoxy group, which abolishes the XO binding affinity provided by the free 7-OH group found in eupatilin [1].

Evidence DimensionXanthine Oxidase (XO) Inhibition (IC50)
Target Compound DataInactive (No XO inhibition)
Comparator Or BaselineEupatilin (IC50 = 1.33 μM)
Quantified DifferenceComplete loss of XO inhibitory activity
ConditionsIn vitro XO-induced uric acid production assay

Buyers conducting pharmacological research on Artemisia extracts must procure cirsilineol to study non-XO pathways without inadvertently confounding purine metabolism or uric acid levels.

T Cell Activity vs. Flavones
Head-to-head
One of 3 out of 9 active
Supports T cell assay context
In vitro comparison; jaceosidin and others showed no significant effect

Critical Chromatographic Resolution vs. Cirsiliol in Botanical QA/QC

In the standardization of Teucrium and Artemisia extracts, cirsilineol and its analog cirsiliol exhibit identical UV spectra, making them indistinguishable by standard diode-array detection alone [1]. However, the presence of the 3'-methoxy group in cirsilineol significantly increases its lipophilicity compared to the 3'-OH group in cirsiliol, resulting in a substantially longer retention time during reversed-phase HPLC [1].

Evidence DimensionHPLC Retention Behavior
Target Compound DataLonger retention time (baseline resolved)
Comparator Or BaselineCirsiliol (shorter retention time)
Quantified DifferenceDistinct baseline separation despite identical UV absorbance profiles
ConditionsReversed-phase HPLC-DAD profiling of botanical extracts

Procurement of exact cirsilineol is mandatory as a retention-time marker to prevent misidentification of polymethoxyflavones in industrial botanical quality control.

GABA-A Receptor Affinity
Head-to-head
12.5-fold lower
Affinity context may differ
IC50 100 μM (cirsilineol) vs 8 μM (hispidulin)

Highly Selective Inhibition of the JAK2/STAT1/T-bet Axis

Unlike broad-spectrum flavones that generically target NF-κB or COX-2, cirsilineol acts as a highly specific inhibitor of the IFN-γ/STAT1 signaling pathway. In vitro, cirsilineol (at 1-10 μM) completely inhibits IFN-γ-induced Tyr701 phosphorylation of STAT1 and JAK2 activation in splenic CD4+ T cells [1]. This targeted down-regulation of T-bet expression translates to significant amelioration of T-cell-mediated experimental colitis in vivo, a mechanism not replicated by generic in-class substitutes[1].

Evidence DimensionIFN-γ-induced STAT1/JAK2 Phosphorylation
Target Compound DataComplete inhibition at 1-10 μM
Comparator Or BaselineGeneric flavones (predominantly NF-κB/COX-2 driven)
Quantified DifferenceSelective, reversible targeting of the Th1-specific transcription factor T-bet
ConditionsSplenic CD4+ T cells and TNBS-induced murine colitis models

Makes cirsilineol the preferred procurement choice for researchers specifically modeling targeted therapies for inflammatory bowel disease (IBD) rather than general inflammation.

Cytotoxicity Profile
Cross-study
>16-fold selectivity
Cell-model response context
DU-145 IC50 7 μM; normal HPrEC 110 μM

Favorable Therapeutic Window in Prostate Cancer Models

Cirsilineol demonstrates a highly selective cytotoxic profile in prostate cancer modeling. In cell viability assays, cirsilineol suppressed the proliferation of DU-145 prostate cancer cells with an IC50 of 7 μM, while exhibiting minimal cytotoxicity against normal HPrEC prostate cells (IC50 = 110 μM)[1]. This ~15.7-fold selectivity window is driven by its ability to induce reactive oxygen species (ROS)-mediated apoptosis specifically in malignant cells, providing a safer baseline than many conventional chemotherapeutic benchmarks[1].

Evidence DimensionCytotoxicity (IC50)
Target Compound Data7 μM (DU-145 cancer cells)
Comparator Or Baseline110 μM (normal HPrEC cells)
Quantified Difference15.7-fold higher selectivity for malignant cells over normal epithelial cells
ConditionsIn vitro cell viability and colony formation assays (24-72h)

Provides a robust, low-toxicity compound for researchers requiring a wide therapeutic window to study ROS-mediated apoptosis in prostate oncology.

Xanthine Oxidase Activity
Head-to-head
No marked inhibitory effect
Pathway engagement differs
Contrasts with eupatilin IC50 1.33–6.13 μM range
TRAIL Sensitization
Head-to-head
IC50 5.9 μM
Apoptosis pathway-response context
1.8-fold over bonanzin (10.7 μM) in AGS cells
FXa Inhibition
Supporting evidence
Comparable activity to rivaroxaban
Comparator assay-response context
In vitro enzymatic and platelet aggregation assays

Botanical Extract Standardization (QA/QC)

Deployed as a primary reference standard for HPLC-DAD/MS profiling of Artemisia and Teucrium species, specifically to resolve polymethoxyflavones with overlapping UV spectra where exact retention time markers are mandatory [1].

Non-Interfering Pharmacological Probing

Utilized in metabolic or purine-sensitive assays where the potent Xanthine Oxidase inhibition of closely related analogs (like eupatilin) would confound uric acid measurements[2].

Selective Immunomodulation Studies (IBD Models)

Applied as a specific JAK2/STAT1/T-bet pathway inhibitor in CD4+ T cell models, avoiding the broad NF-κB off-target effects of simpler flavones when modeling inflammatory bowel disease [3].

Prostate Cancer Apoptosis Modeling

Used as a high-selectivity ROS-inducing agent in DU-145 cell lines, leveraging its wide therapeutic window against normal prostate epithelial cells to study targeted apoptosis [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
IFN-γ/STAT1 pathway study in colitis models
Pathway-selective inhibition
T-bet/STAT1 endpoint monitoring
ROS-mediated apoptosis in cancer models
Cell-model endpoint review
Caspase activation & ROS endpoints
Factor Xa inhibition research
FXa inhibitory activity context
Platelet aggregation endpoint review
TRAIL sensitization in gastric cancer models
Cytotoxicity in combination with TRAIL
Death receptor pathway endpoints

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08DZZ529FE

Other CAS

41365-32-6

Wikipedia

Cirsilineol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
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2: Sheng X, Sun Y, Yin Y, Chen T, Xu Q. Cirsilineol inhibits proliferation of cancer cells by inducing apoptosis via mitochondrial pathway. J Pharm Pharmacol. 2008 Nov;60(11):1523-9. doi: 10.1211/jpp/60.11.0014. PubMed PMID: 18957174.
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